![molecular formula C16H19BrClNO2 B3107071 (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide CAS No. 1609400-86-3](/img/structure/B3107071.png)
(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide
Overview
Description
(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Scientific Research Applications
Synthesis of Isoindolines
A study described the synthesis of N-(3',5'-dimethyl- 4'-hydroxybenzyl)- N-tosyl-3,4-dimethoxybenzyl amine as a key intermediate for isoindolines synthesis. The reaction involved 4-benzyloxy-3,5-dimethyl benzyl bromide and N-tosyl-3,4-dimethoxy benzyl amine, followed by debenzylation to yield the final product (B. Raju, P. Neelakantan, & U. T. Bhalerao, 2007).
Generation of Chiral Crystals
Research on 4-(tert-butyl)-5-(4-chlorobenzyl)thiazol-2-amine hydrobromide highlighted its ability to form chiral crystals through hydrogen bonding, demonstrating its potential in the synthesis of chiral materials (A. Hu & Gao Cao, 2011).
Antineoplastic Agents
A compound structurally related to the query was synthesized and evaluated for its antineoplastic properties, showing significant activity against a panel of cancer cell lines. This study indicates the potential of similar compounds in cancer research (G. Pettit, C. Anderson, D. L. Herald, M. Jung, Debbie J. Lee, E. Hamel, & R. Pettit, 2003).
Synthetic Technology
Research on N,N-Dimethyl-4-nitrobenzylamine, a related compound, discussed its importance as an intermediate in various fields, highlighting the diverse applications of such chemicals in scientific research (Wang Ling-ya, 2015).
SN1 and SN2 Reactions
A study focused on the benzylation of pyridines using benzyl bromides related to the compound , providing insights into SN1 and SN2 reaction mechanisms, crucial for understanding chemical reactivity and synthesis strategies (Soo-Dong Yoh et al., 2001).
properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2.BrH/c1-19-15-7-6-13(9-16(15)20-2)11-18-10-12-4-3-5-14(17)8-12;/h3-9,18H,10-11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMOZHSXUJWPFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC(=CC=C2)Cl)OC.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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